

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of M5A

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576

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Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical drug discovery and development.[1][2] Its ability to provide highly accurate mass measurements enables the precise identification and characterization of novel drug candidates and their metabolites.[3] Unlike traditional low-resolution mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can distinguish between molecules with very similar nominal masses, offering unparalleled confidence in elemental composition determination.[1][4][5] This application note details a comprehensive workflow for the qualitative and quantitative analysis of M5A, a novel kinase inhibitor, and its primary metabolites in a biological matrix using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodologies described herein are designed to support pharmacokinetic (PK) and drug metabolism studies.[6]

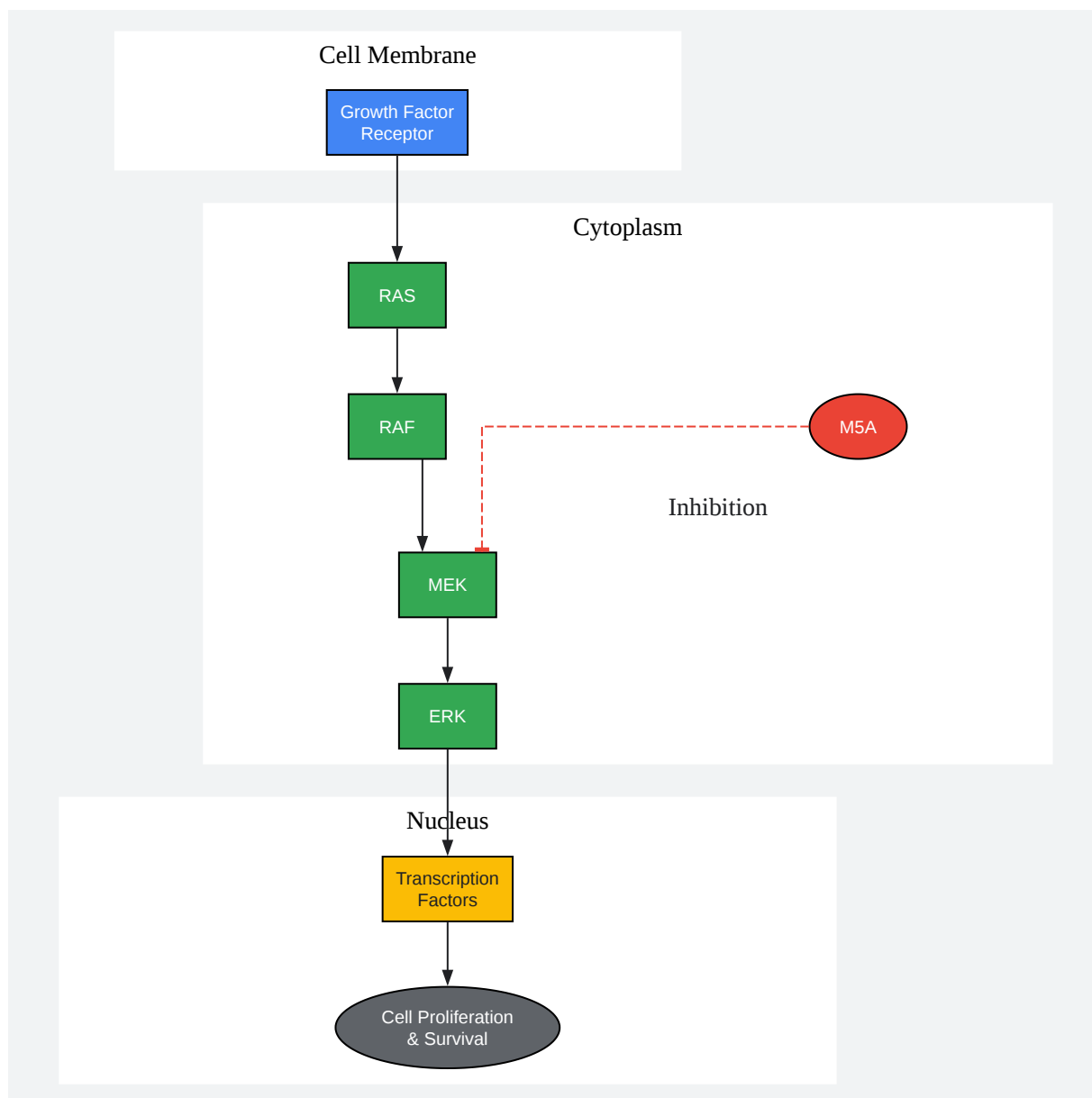
M5A: A Novel Kinase Inhibitor

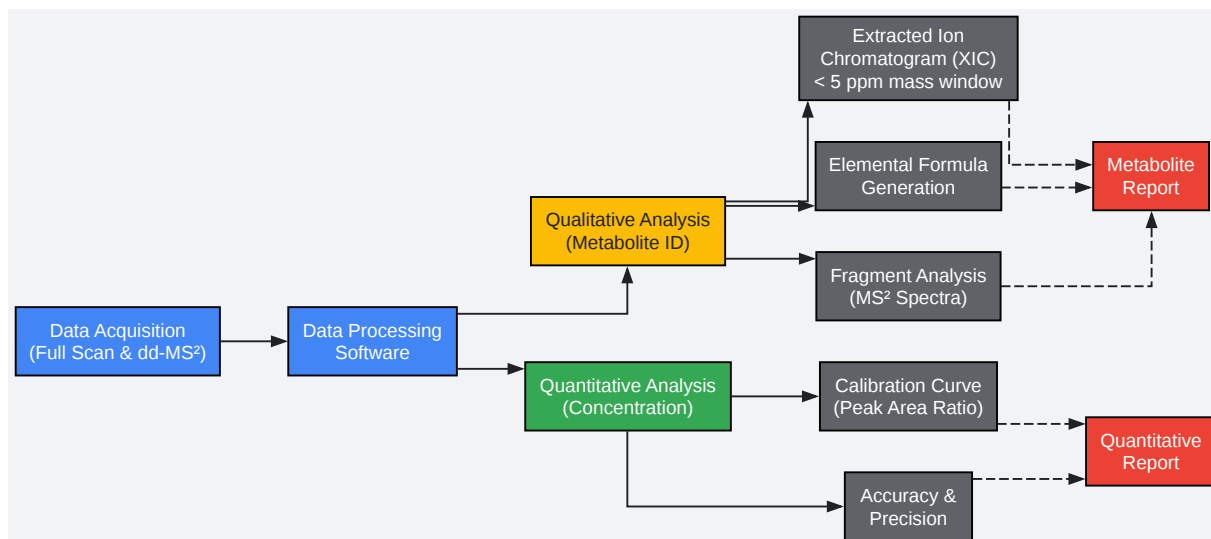
M5A is a small molecule drug candidate under development. For the purposes of this protocol, M5A is assigned the following properties:

- Chemical Formula: $C_{22}H_{25}FN_4O_4$

- Monoisotopic Mass: 444.1813 g/mol
- Therapeutic Target: Mitogen-Activated Protein Kinase (MAPK) pathway

The inhibition of the MAPK pathway is a critical therapeutic strategy in oncology. The diagram below illustrates the hypothetical mechanism of action for M5A.





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